Cas no 1336202-38-0 ((2R)-1-(2-bromopyridin-3-yl)propan-2-amine)

(2R)-1-(2-bromopyridin-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-(2-bromopyridin-3-yl)propan-2-amine
- 3-Pyridineethanamine, 2-bromo-a-methyl-, (aR)-
- 3-Pyridineethanamine, 2-bromo-α-methyl-, (αR)-
- EN300-1897241
- 1336202-38-0
-
- Inchi: 1S/C8H11BrN2/c1-6(10)5-7-3-2-4-11-8(7)9/h2-4,6H,5,10H2,1H3/t6-/m1/s1
- InChI Key: WWKWJLOQJHUKTG-ZCFIWIBFSA-N
- SMILES: C1(Br)=NC=CC=C1C[C@@H](C)N
Computed Properties
- Exact Mass: 214.01056g/mol
- Monoisotopic Mass: 214.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.413±0.06 g/cm3(Predicted)
- Boiling Point: 299.3±25.0 °C(Predicted)
- pka: 8.67±0.10(Predicted)
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897241-0.05g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 0.05g |
$1696.0 | 2023-09-18 | ||
Enamine | EN300-1897241-5g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 5g |
$5854.0 | 2023-09-18 | ||
Enamine | EN300-1897241-1g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 1g |
$2019.0 | 2023-09-18 | ||
Enamine | EN300-1897241-0.25g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 0.25g |
$1858.0 | 2023-09-18 | ||
Enamine | EN300-1897241-5.0g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 5g |
$5854.0 | 2023-06-01 | ||
Enamine | EN300-1897241-10g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 10g |
$8680.0 | 2023-09-18 | ||
Enamine | EN300-1897241-0.1g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 0.1g |
$1777.0 | 2023-09-18 | ||
Enamine | EN300-1897241-2.5g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 2.5g |
$3957.0 | 2023-09-18 | ||
Enamine | EN300-1897241-10.0g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 10g |
$8680.0 | 2023-06-01 | ||
Enamine | EN300-1897241-0.5g |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine |
1336202-38-0 | 0.5g |
$1938.0 | 2023-09-18 |
(2R)-1-(2-bromopyridin-3-yl)propan-2-amine Related Literature
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on (2R)-1-(2-bromopyridin-3-yl)propan-2-amine
Recent Advances in the Study of (2R)-1-(2-bromopyridin-3-yl)propan-2-amine (CAS: 1336202-38-0)
The compound (2R)-1-(2-bromopyridin-3-yl)propan-2-amine (CAS: 1336202-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral amine derivative, characterized by its 2-bromopyridin-3-yl moiety, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. Recent studies have explored its utility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
One of the most notable applications of (2R)-1-(2-bromopyridin-3-yl)propan-2-amine is its role as a building block for the synthesis of novel dopamine receptor ligands. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the enantioselective synthesis of D2/D3 receptor agonists, which are critical for treating Parkinson's disease and schizophrenia. The study highlighted the compound's high enantiomeric purity and its ability to undergo efficient cross-coupling reactions, making it a valuable tool for medicinal chemists.
In addition to its pharmacological applications, (2R)-1-(2-bromopyridin-3-yl)propan-2-amine has been investigated for its potential in chemical biology. Researchers have utilized it as a probe to study enzyme-substrate interactions, particularly in the context of monoamine oxidases (MAOs). A recent preprint on bioRxiv reported that the compound exhibits selective inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders. This finding opens new avenues for the development of MAO-B inhibitors with improved specificity and reduced side effects.
The synthesis and scalability of (2R)-1-(2-bromopyridin-3-yl)propan-2-amine have also been subjects of recent research. A 2024 paper in Organic Process Research & Development described an optimized catalytic asymmetric synthesis route that achieves high yields (up to 85%) and excellent enantioselectivity (ee > 99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial and academic research.
Looking ahead, the versatility of (2R)-1-(2-bromopyridin-3-yl)propan-2-amine suggests its continued relevance in drug discovery and chemical biology. Ongoing studies are exploring its incorporation into more complex scaffolds, such as heterocyclic compounds and peptidomimetics, to target a broader range of biological pathways. Furthermore, its role in the development of positron emission tomography (PET) tracers for neuroimaging is an emerging area of interest.
In conclusion, (2R)-1-(2-bromopyridin-3-yl)propan-2-amine (CAS: 1336202-38-0) represents a multifaceted tool in modern medicinal chemistry and chemical biology. Its applications span from CNS drug development to enzyme inhibition studies, supported by recent advancements in synthesis and characterization. As research progresses, this compound is poised to contribute significantly to the discovery of new therapeutics and biochemical probes.
1336202-38-0 ((2R)-1-(2-bromopyridin-3-yl)propan-2-amine) Related Products
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 947320-08-3(Methyl 4-isopropylpicolinate)




